molecular formula C11H13N3OS B12929977 3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one CAS No. 39123-63-2

3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12929977
CAS No.: 39123-63-2
M. Wt: 235.31 g/mol
InChI Key: LSDRVUVAFOVLEW-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thioxoimidazolidinone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired thioxoimidazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of 3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

39123-63-2

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H13N3OS/c1-13(2)8-3-5-9(6-4-8)14-10(15)7-12-11(14)16/h3-6H,7H2,1-2H3,(H,12,16)

InChI Key

LSDRVUVAFOVLEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CNC2=S

Origin of Product

United States

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